molecular formula C11H7NaO2 B096117 Sodium 2-Naphthoate CAS No. 17273-79-9

Sodium 2-Naphthoate

Cat. No. B096117
CAS RN: 17273-79-9
M. Wt: 194.16 g/mol
InChI Key: WUJXROKYJRAVIO-UHFFFAOYSA-M
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Description

Sodium 2-naphthoate is a sodium salt derived from 2-naphthoic acid, which is a compound related to naphthalene with a carboxylic acid functional group. The compound and its derivatives are of interest due to their potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of sodium 2-naphthoate can be influenced by the presence of macrocyclic polyethers, which have been found to increase the ratio of O/O+C alkylation when alkylation reactions are conducted in solvents like THF, benzene, and water. This effect is attributed to the complexation of the polyethers, which facilitates the dissociation of the ion-pair aggregate of the sodio-derivative . Additionally, the Kolbe-Schmitt reaction of sodium 2-naphthoxide has been studied, revealing that the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring, leading to the formation of sodium 2-hydroxy-1-naphthoate and sodium 3-hydroxy-2-naphthoate through further transformations .

Molecular Structure Analysis

The molecular structure of sodium 2-naphthoate derivatives has been examined in various studies. For instance, the structure of sodium naphthalene-2,6-dicarboxylate (Na2NDC) was solved from powder X-ray diffraction data, revealing π-stacked naphthalene units separated by sodium-oxygen layers . Another study detailed the structure of the sodium salt of 1,4,5,8-naphthalenetetracarboxylic acid 4,5-anhydride hydrate, which demonstrated near-C2 symmetry with a pseudo-twofold axis coincident with the central C-C naphthalene ring bond .

Chemical Reactions Analysis

Sodium 2-naphthoate is involved in various chemical reactions. The alkylation of sodium 2-naphtholate has been shown to be influenced by macrocyclic polyethers, which can act as phase-transfer catalysts in water . The Kolbe-Schmitt reaction of sodium 2-naphthoxide has been revisited, providing insights into the carboxylation reaction mechanism and the formation of sodium 2-hydroxy-1-naphthoate and sodium 3-hydroxy-2-naphthoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 2-naphthoate derivatives have been explored in the context of their potential applications. For example, sodium naphthalene-2,6-dicarboxylate has been evaluated as a negative electrode for sodium-ion batteries, exhibiting stable capacities and good rate capability . The electronic spectra of 1- and 2-naphthoic acid have been studied, showing the formation of hydrogen-bonded dimers and higher-order complexes, with the fluorescence spectra of the monomer and dimer being in mirror-image relation to their respective absorption spectra .

Scientific Research Applications

Kolbe–Schmitt Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : Sodium 2-Naphthoate is used in the Kolbe–Schmitt reaction, a carboxylation reaction of alkali and alkaline earth metal phenoxides and naphthoxides . This reaction produces aromatic hydroxy acids, which are applied in the production of numerous important chemicals .
  • Methods of Application : The mechanism of the Kolbe–Schmitt reaction of Sodium 2-Naphthoate was investigated using three methods: B3LYP, B3LYP-D2, and M06-2X . After the initial formation of a Sodium 2-Naphthoate-CO2 complex, the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring .
  • Results or Outcomes : The study found that the reactants can build two Sodium 2-Naphthoate–CO2 complexes, of which only one can be further transformed to the reaction products . The mechanism involves a bimolecular reaction step for proton transfer, which requires notably smaller activation barrier than previously considered intramolecular rearrangement .

Formation of Sodium 6-Hydroxy-2-Naphthoate

  • Scientific Field : Organic Chemistry
  • Application Summary : Sodium 2-Naphthoate is used in the formation of Sodium 6-Hydroxy-2-Naphthoate .
  • Methods of Application : The carboxylation reaction of Sodium 2-Naphthoate in the position 6 is examined by means of the B3LYP/LANL2DZ method .
  • Results or Outcomes : The study is an extension of the investigation of the mechanism of the Kolbe-Schmitt reaction of Sodium 2-Naphthoate .

Dendrimer Binding

  • Scientific Field : Biochemistry
  • Application Summary : Sodium 2-Naphthoate is used in studies of guest-host chemistry with dendrimers . It is used as a model compound to study the binding of carboxylates in aqueous solution .
  • Methods of Application : The complexation of Sodium 2-Naphthoate with 1-(4-carbomethoxypyrrolidone)-terminated PAMAM dendrimers was studied in aqueous solution using NMR and ITC binding models .
  • Results or Outcomes : The study found that Sodium 2-Naphthoate showed a weaker binding strength and had a stoichiometry of two guests per dendrimer with no additional weakly bound guests .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Sodium 2-Naphthoate has been studied for its binding properties with dendrimers, which could potentially be used as carriers of such molecules . This suggests potential future directions in drug delivery systems .

properties

IUPAC Name

sodium;naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJXROKYJRAVIO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635605
Record name Sodium naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-Naphthoate

CAS RN

17273-79-9
Record name Sodium naphthalene-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017273799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium naphthalene-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JW Patton, MO Son - The Journal of Organic Chemistry, 1965 - ACS Publications
A general description ofthe Henkel reaction can be found in articles by Raecke1 and Sherwood. 2 Examples of the Henkel reaction are the formation of phthalate salts by the …
Number of citations: 15 pubs.acs.org
M Ficker, JF Petersen, JS Hansen, JB Christensen - PLoS One, 2015 - journals.plos.org
… In comparison, sodium 2-naphthoate showed a weaker binding strength and had a stoichiometry of two guests per dendrimer with no additional weakly bound guests. This stronger …
Number of citations: 11 journals.plos.org
SJ Bachofer, U Simonis, TA Nowicki - The Journal of Physical …, 1991 - ACS Publications
… The critical micelle concentration (cmc)values for 1:1 stoichiometric mixtures of TTAB and sodium 1-naphthoate and sodium 2-naphthoate are 0.62 and 0.33 mM, respectively. The …
Number of citations: 95 pubs.acs.org
JE Fernandez, WI Ferree - Quarterly Journal of the Florida Academy of …, 1966 - JSTOR
… Sodium 2-naphthoate + PMN … Ten milli liters of dioxane was used as solvent in all runs except those employing sodium 2-naphthoate in which N,N-dimethylformamide was used. …
Number of citations: 1 www.jstor.org
P Molyneux, HP Frank - Journal of the American Chemical Society, 1961 - ACS Publications
… values, or actually fall with increasing concentration (with sodium phenanthroate); a lessened increase is observed, with sodium 2-naphthoate as cosolute, on the addition of a non-…
Number of citations: 88 pubs.acs.org
E Mieda, Y Morishima, T Watanabe, H Miyake… - Bulletin of the …, 2023 - journal.csj.jp
… Sodium 2naphthoate was added as a guest anion to form a 1:2 complex (anion:Ln) with a lanthanide complex resulting in excitoncoupled circular dichroism spectra. 4-Alkyl benzoates …
Number of citations: 1 www.journal.csj.jp
K Chiba, H Tagaya, H Kono - Chemistry Letters, 1988 - journal.csj.jp
Koji CHIBA,* Hideyuki TAGAYA, and Hiroshi KONO Department of Applied Chemistry, Faculty of Engineering, Yamagata University, Yon Page 1 CHEMISTRY LETTERS, pp. 1933-1936…
Number of citations: 1 www.journal.csj.jp
E McNelis - The Journal of Organic Chemistry, 1965 - ACS Publications
… Similar results are displayed for the cesium 2-naphthoate, sodium 2-naphthoate, and the … c Sodium 2-naphthoate (10 mmoles) with 30 mole % CdCl2 at 410 (YY) and 300 psi of C02. d …
Number of citations: 40 pubs.acs.org
T Teitei, D Wells, WHF Sasse - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… tion to give (3e) and (3f), respectively, but dimers were not obtained from N,Ndiethylnaphthalene-2-carboxamide, p-methoxyphenyl 2-naphthoate, and sodium 2naphthoate. The last …
Number of citations: 37 www.publish.csiro.au
WF Short, H Wang - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… If the higher-boiling fraction was not rejected some sodium 2-naphthoate separated during the preparation of 1-naphthoic acid (below). When naphthalene, aluminium chloride, and …
Number of citations: 15 pubs.rsc.org

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